

A Comparative Guide to the Characterization of Propargyl-PEG4-Boc

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Compound of Interest

Compound Name: Propargyl-PEG4-Boc

Cat. No.: B610250

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This guide provides a comprehensive overview of the analytical techniques used to characterize **Propargyl-PEG4-Boc**, a heterobifunctional PEG linker crucial for "click" chemistry, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). We present a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, alongside detailed experimental protocols for researchers, scientists, and drug development professionals.

Propargyl-PEG4-Boc features a terminal alkyne group for covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. Accurate characterization is essential to confirm its identity, purity, and suitability for these applications.

Comparative Analytical Data

The following tables summarize representative NMR and HPLC data for **Propargyl-PEG4-Boc** and a common alternative, Propargyl-PEG4-amine. This data is illustrative and serves to highlight the key differences observed during characterization.

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Propargyl-PEG4-Boc	5.15	br s	1H	-NH-Boc
4.20	d	2H	-O-CH ₂ -C \equiv CH	
3.65 - 3.55	m	12H	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
3.52	t	2H	-CH ₂ -O-CH ₂ -C \equiv CH	
3.30	q	2H	-CH ₂ -NH-Boc	
2.44	t	1H	-C \equiv CH	
1.44	s	9H	-C(CH ₃) ₃	
Propargyl-PEG4-amine	4.20	d	2H	-O-CH ₂ -C \equiv CH
3.65 - 3.55	m	12H	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
3.52	t	2H	-CH ₂ -O-CH ₂ -C \equiv CH	
2.85	t	2H	-CH ₂ -NH ₂	
2.44	t	1H	-C \equiv CH	
1.65	br s	2H	-NH ₂	

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

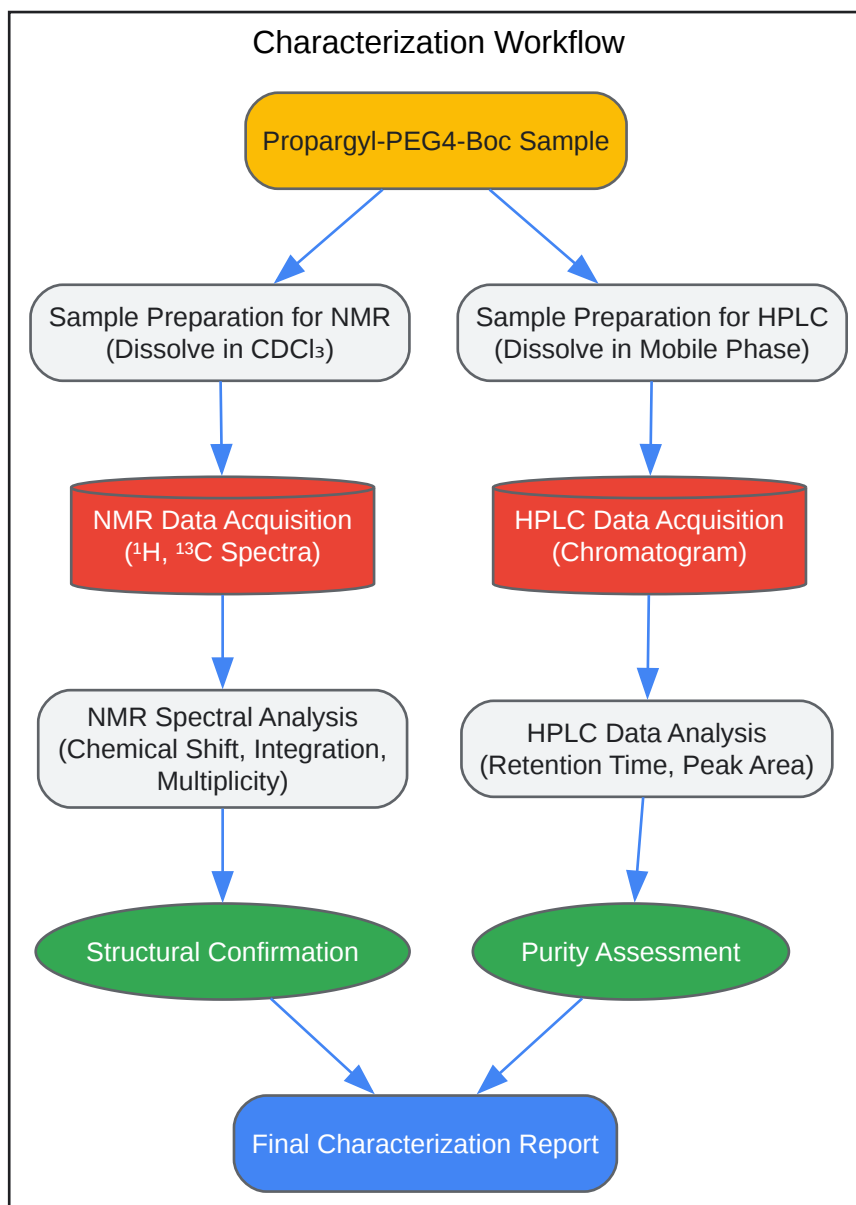
Compound	Chemical Shift (δ , ppm)	Assignment
Propargyl-PEG4-Boc	156.1	C=O (Boc)
79.2	-C(CH ₃) ₃	
77.8	-C \equiv CH	
74.9	-C \equiv CH	
70.6 - 70.0	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
69.2	-CH ₂ -O-CH ₂ -C \equiv CH	
58.6	-O-CH ₂ -C \equiv CH	
40.4	-CH ₂ -NH-Boc	
28.5	-C(CH ₃) ₃	
Propargyl-PEG4-amine	77.9	-C \equiv CH
74.8	-C \equiv CH	
73.2	-CH ₂ -NH ₂	
70.6 - 70.2	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
69.2	-CH ₂ -O-CH ₂ -C \equiv CH	
58.7	-O-CH ₂ -C \equiv CH	

Table 3: Representative HPLC Data (Reversed-Phase)

Compound	Retention Time (min)	Purity (%)
Propargyl-PEG4-Boc	12.5	>98
Propargyl-PEG4-amine	8.2	>98

Experimental Workflow and Protocols

Successful characterization relies on a systematic workflow, from sample preparation to data interpretation.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com